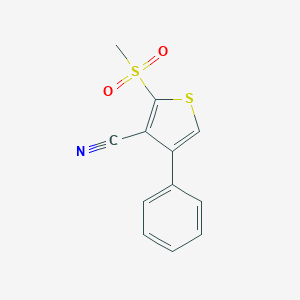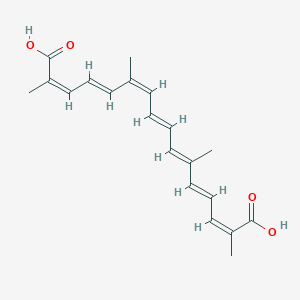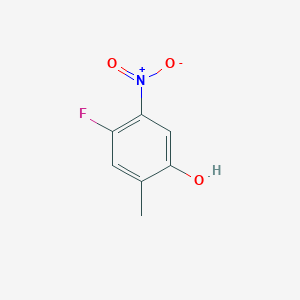
4-氟-2-甲基-5-硝基苯酚
概述
描述
4-Fluoro-2-methyl-5-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position
科学研究应用
4-Fluoro-2-methyl-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
The polar character of the nitro group in nitro compounds can influence their pharmacokinetic properties .
Result of Action
Nitro compounds are known to be reactive and can potentially cause various molecular and cellular changes .
Action Environment
The action of 4-Fluoro-2-methyl-5-nitrophenol can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other factors can affect the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-5-nitrophenol typically involves the nitration of 4-fluoro-3-methylphenol. The reaction is carried out using nitric acid (HNO3) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for 4-Fluoro-2-methyl-5-nitrophenol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Fluoro-2-methyl-5-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 4-Fluoro-2-methyl-5-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-5-nitrophenol.
相似化合物的比较
- 4-Fluoro-3-methylphenol
- 4-Fluoro-2-nitrophenol
- 2-Fluoro-5-nitrophenol
Comparison: 4-Fluoro-2-methyl-5-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to 4-Fluoro-3-methylphenol, the presence of the nitro group significantly alters its reactivity and potential applications. Similarly, the methyl group in 4-Fluoro-2-methyl-5-nitrophenol differentiates it from 4-Fluoro-2-nitrophenol and 2-Fluoro-5-nitrophenol, affecting its steric and electronic properties.
属性
IUPAC Name |
4-fluoro-2-methyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVJZUBABFJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445305 | |
| Record name | 4-fluoro-2-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122455-84-9 | |
| Record name | 4-Fluoro-2-methyl-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-2-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

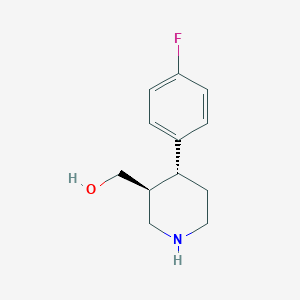
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
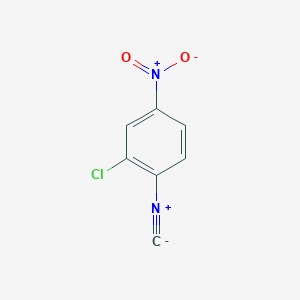
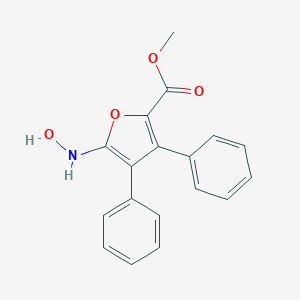
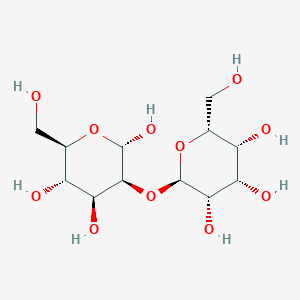
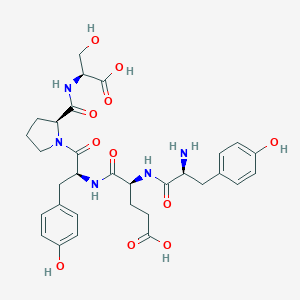
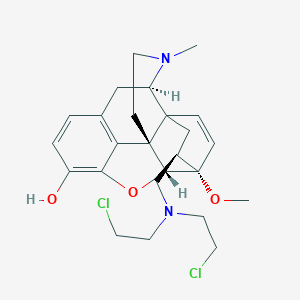
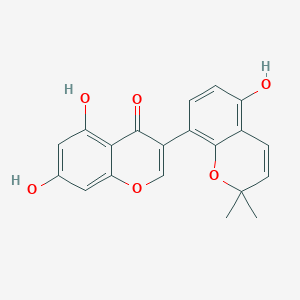
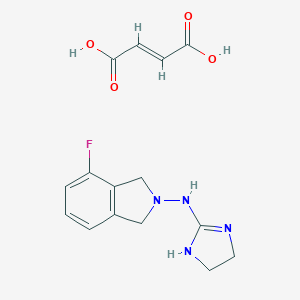
![7-(Methylthio)-1H-benzo[d]imidazole](/img/structure/B37514.png)
![Iodonium, [4-(octyloxy)phenyl]phenyl-](/img/structure/B37518.png)
